molecular formula C17H17BrO4 B3038960 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 938298-60-3

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid

Cat. No.: B3038960
CAS No.: 938298-60-3
M. Wt: 365.2 g/mol
InChI Key: NAOSRAZMRNJGAC-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C17H17BrO4 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C17H17BrO3, features a unique combination of functional groups that may contribute to its therapeutic properties.

Chemical Structure and Properties

The structure of this compound includes:

  • A bromine atom at the 3-position,
  • An ethoxy group at the 5-position,
  • A 2-methylbenzyl ether at the 4-position.

This arrangement is expected to influence its solubility, stability, and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise, indicating that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound could modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

Case Study: Antimicrobial Activity

A study conducted on derivatives of similar benzoic acids demonstrated significant antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as effective agents against resistant bacterial strains, suggesting a similar potential for this compound .

Case Study: Anticancer Activity

In vitro studies have shown that compounds with structural similarities to this compound can effectively inhibit tumor growth in various cancer cell lines. Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis through modulation of key signaling pathways such as p53 and NF-kB .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
  • The ethoxy group could play a role in stabilizing the compound's structure or enhancing its solubility in biological systems.

Studies suggest that the compound may interact with specific enzymes or receptors involved in critical cellular processes, leading to altered signaling pathways and biological responses .

Properties

IUPAC Name

3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOSRAZMRNJGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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